2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate
Overview
Description
2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate is a complex organic compound that features a morpholine ring substituted with a 2,6-dimethyl group and a 2-(2-nitrophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, leading to dehydration and ring closure.
Substitution with Dimethyl Groups: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the 2-(2-nitrophenoxy)ethyl Group: This step involves the nucleophilic substitution reaction where the morpholine ring is reacted with 2-(2-nitrophenoxy)ethyl halide in the presence of a base to form the desired product.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction of Nitro Group: 2,6-Dimethyl-4-[2-(2-aminophenoxy)ethyl]morpholine.
Substitution Reactions: Various alkylated morpholine derivatives.
Hydrolysis: Free base of the compound and oxalic acid.
Scientific Research Applications
2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the additional substituents.
2,6-Dimethylmorpholine: Similar to the target compound but without the 2-(2-nitrophenoxy)ethyl group.
4-(2-Nitrophenoxy)ethylmorpholine: Lacks the dimethyl substitution on the morpholine ring.
Uniqueness
2,6-Dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.C2H2O4/c1-11-9-15(10-12(2)20-11)7-8-19-14-6-4-3-5-13(14)16(17)18;3-1(4)2(5)6/h3-6,11-12H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLFLUTWRRQIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185165-41-6 | |
Record name | Morpholine, 2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185165-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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